molecular formula C14H18N2O4 B4186404 ETHYL ({2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)FORMATE

ETHYL ({2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)FORMATE

Cat. No.: B4186404
M. Wt: 278.30 g/mol
InChI Key: JPQMAIROFLYALG-UHFFFAOYSA-N
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Description

Ethyl ({2-[(isopropylamino)carbonyl]phenyl}amino)(oxo)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This particular compound is notable for its complex structure, which includes an ester functional group, an isopropylamino group, and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL ({2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)FORMATE typically involves the esterification of a carboxylic acid with an alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The general reaction scheme is as follows:

    Esterification: The carboxylic acid reacts with ethanol in the presence of sulfuric acid to form the ester.

    Amidation: The ester is then reacted with isopropylamine to introduce the isopropylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl ({2-[(isopropylamino)carbonyl]phenyl}amino)(oxo)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Primary alcohol.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl ({2-[(isopropylamino)carbonyl]phenyl}amino)(oxo)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL ({2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)FORMATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors. The isopropylamino group may enhance binding affinity to certain biological targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl ({2-[(isopropylamino)carbonyl]phenyl}amino)(oxo)acetate is unique due to its combination of ester, amide, and aromatic functionalities. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler esters.

Properties

IUPAC Name

ethyl 2-oxo-2-[2-(propan-2-ylcarbamoyl)anilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-4-20-14(19)13(18)16-11-8-6-5-7-10(11)12(17)15-9(2)3/h5-9H,4H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQMAIROFLYALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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